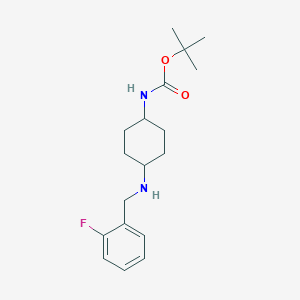

tert-Butyl (1R*,4R*)-4-(2-fluorobenzylamino)cyclohexylcarbamate

Descripción

This compound is a carbamate derivative featuring a trans-1,4-disubstituted cyclohexane backbone. The tert-butoxycarbonyl (Boc) group at the 1-position acts as a protective group for the amine, while the 4-position is substituted with a 2-fluorobenzylamino moiety.

Propiedades

IUPAC Name |

tert-butyl N-[4-[(2-fluorophenyl)methylamino]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)21-15-10-8-14(9-11-15)20-12-13-6-4-5-7-16(13)19/h4-7,14-15,20H,8-12H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOIHOVMAVSBHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701118564 | |

| Record name | Carbamic acid, N-[trans-4-[[(2-fluorophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701118564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286275-00-0 | |

| Record name | Carbamic acid, N-[trans-4-[[(2-fluorophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701118564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(2-fluorobenzylamino)cyclohexylcarbamate typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the tert-butyl group. The fluorobenzylamino moiety is then attached through a series of reactions that may include nucleophilic substitution and amination. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl (1R*,4R*)-4-(2-fluorobenzylamino)cyclohexylcarbamate may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (1R*,4R*)-4-(2-fluorobenzylamino)cyclohexylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Aplicaciones Científicas De Investigación

tert-Butyl (1R*,4R*)-4-(2-fluorobenzylamino)cyclohexylcarbamate has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a tool for studying disease mechanisms.

Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mecanismo De Acción

The mechanism of action of tert-Butyl (1R*,4R*)-4-(2-fluorobenzylamino)cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

The following table summarizes key structural features and properties of the target compound and its analogs:

*Estimated based on structural analogy to .

†Calculated by replacing Cl (35.45 g/mol) in the 2-chloro analog with F (19.00 g/mol).

Key Research Findings

Electronic Effects: The 2-fluorobenzylamino group in the target compound introduces a moderate electron-withdrawing effect compared to the 2-chloro analog, which may alter binding affinity in receptor-ligand interactions .

Steric and Conformational Differences: The cyclopentylamino analog lacks aromaticity, reducing π-π stacking interactions but increasing flexibility, which could enhance adaptability in binding pockets . The 2-bromobenzamido group’s bulkiness may hinder rotational freedom, possibly affecting metabolic stability .

Lipophilicity Trends: Amine derivatives (target, 2-chloro, cyclopentyl) are generally more lipophilic than amide analogs, favoring passive diffusion across biological membranes.

Actividad Biológica

tert-Butyl (1R*,4R*)-4-(2-fluorobenzylamino)cyclohexylcarbamate, identified by its CAS number 1286275-00-0, is a compound of interest due to its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C15H22FN2O2

- Molecular Weight : 280.35 g/mol

The structure features a cyclohexyl ring substituted with a tert-butyl group and a 2-fluorobenzylamino moiety, which is crucial for its biological interactions.

Research indicates that tert-butyl (1R*,4R*)-4-(2-fluorobenzylamino)cyclohexylcarbamate may function as a modulator of specific biological pathways. Its mechanism likely involves:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Binding : It is hypothesized to interact with various receptors, influencing physiological responses.

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : There are indications that it may provide neuroprotection, possibly through anti-inflammatory mechanisms or by modulating neurotransmitter levels.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the compound's biological activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| SH-SY5Y (Neuroblastoma) | 25 | Neuroprotection via antioxidant activity |

Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of tert-butyl (1R*,4R*)-4-(2-fluorobenzylamino)cyclohexylcarbamate against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, particularly in breast and cervical cancer cells. The study concluded that further investigation into its mechanism could yield insights into novel cancer therapies.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in a model of oxidative stress. The findings indicated that treatment with tert-butyl (1R*,4R*)-4-(2-fluorobenzylamino)cyclohexylcarbamate led to a reduction in reactive oxygen species (ROS) levels and improved cell viability in SH-SY5Y cells subjected to oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.